molecular formula C18H31NO B14200083 2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol CAS No. 922724-48-9

2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol

Cat. No.: B14200083
CAS No.: 922724-48-9
M. Wt: 277.4 g/mol
InChI Key: AFUPKQNRVJRTHZ-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants and fuels. The compound’s structure features two tert-butyl groups and a methylamino propyl group attached to a phenol ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of an aluminum phenoxide catalyst . The reaction conditions include heating the mixture to a specific temperature to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The final product is typically purified through distillation and recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butyl groups can be substituted with other alkyl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Catalysts like aluminum chloride are often employed in substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells and materials from oxidative damage. The phenolic group donates hydrogen atoms to neutralize free radicals, while the tert-butyl groups provide steric hindrance, enhancing the compound’s stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol is unique due to the presence of the methylamino propyl group, which enhances its solubility and reactivity compared to other similar compounds. This structural difference allows it to be used in a broader range of applications, particularly in biological and medical research .

Properties

CAS No.

922724-48-9

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-[3-(methylamino)propyl]phenol

InChI

InChI=1S/C18H31NO/c1-17(2,3)14-11-13(9-8-10-19-7)12-15(16(14)20)18(4,5)6/h11-12,19-20H,8-10H2,1-7H3

InChI Key

AFUPKQNRVJRTHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCNC

Origin of Product

United States

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